molecular formula C18H25N3O3 B4423468 N-(4-ethylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide

N-(4-ethylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B4423468
M. Wt: 331.4 g/mol
InChI Key: DXXUEXRGCQSEOA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the oxolane-2-carbonyl group: This step involves the acylation of the piperazine ring with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-ethylphenyl group: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with 4-ethylphenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing automated systems to ensure consistency and purity. The reaction conditions are optimized for yield and efficiency, often involving catalysts and controlled environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide
  • N-(4-chlorophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide
  • N-(4-fluorophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide

Uniqueness

N-(4-ethylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide is unique due to the presence of the 4-ethylphenyl group, which may impart distinct pharmacological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-2-14-5-7-15(8-6-14)19-18(23)21-11-9-20(10-12-21)17(22)16-4-3-13-24-16/h5-8,16H,2-4,9-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXUEXRGCQSEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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